molecular formula C11H14ClN3O B13508929 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

Cat. No.: B13508929
M. Wt: 239.70 g/mol
InChI Key: CUFYHRCKYSEBAY-UHFFFAOYSA-N
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Description

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is a compound that belongs to the class of 1,2,4-oxadiazoles. . The presence of the oxadiazole ring imparts unique properties to the compound, making it a valuable candidate for various scientific research applications.

Preparation Methods

The synthesis of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride typically involves the reaction of amidoximes with carboxylic acids or their derivatives . One common method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the compound without the need for protective groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions with halogenated compounds to form various derivatives . Major products formed from these reactions include substituted oxadiazoles and amines.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H14ClN3O

Molecular Weight

239.70 g/mol

IUPAC Name

2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C11H13N3O.ClH/c1-8(7-12)11-13-10(14-15-11)9-5-3-2-4-6-9;/h2-6,8H,7,12H2,1H3;1H

InChI Key

CUFYHRCKYSEBAY-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=NC(=NO1)C2=CC=CC=C2.Cl

Origin of Product

United States

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